molecular formula C23H26Cl2N2O B8261923 Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone

Cat. No.: B8261923
M. Wt: 417.4 g/mol
InChI Key: XMXGBLRRGNUHGR-UHFFFAOYSA-N
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Description

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone is an organic compound with the molecular formula C12H14ClNO. It is a colorless liquid that is primarily used in chemical research and synthesis. The compound features a cyclohexyl group attached to a ketone functional group, with a pyridyl ring substituted with a chlorine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes the disadvantages of traditional Friedel-Crafts acylation procedures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and sulfuric acid.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the pyridyl ring can participate in various aromatic substitution reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.

    4-Chloropyridine: A pyridyl ring substituted with a chlorine atom at the 4-position.

    Pyridylcyclohexyl ketone: Similar structure without the chlorine substitution.

Uniqueness

Bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone is unique due to the presence of both a cyclohexyl ketone and a chlorinated pyridyl ring. This combination of functional groups allows for diverse chemical reactivity and makes the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

bis[1-(3-chloropyridin-4-yl)cyclohexyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2N2O/c24-19-15-26-13-7-17(19)22(9-3-1-4-10-22)21(28)23(11-5-2-6-12-23)18-8-14-27-16-20(18)25/h7-8,13-16H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXGBLRRGNUHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=C(C=NC=C2)Cl)C(=O)C3(CCCCC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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